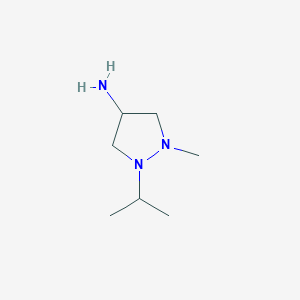

4-Amino-1-isopropyl-2-methylpyrazolidine

CAS No.:

Cat. No.: VC13934534

Molecular Formula: C7H17N3

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17N3 |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 1-methyl-2-propan-2-ylpyrazolidin-4-amine |

| Standard InChI | InChI=1S/C7H17N3/c1-6(2)10-5-7(8)4-9(10)3/h6-7H,4-5,8H2,1-3H3 |

| Standard InChI Key | NSHLYLMEOSXOCW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CC(CN1C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-1-isopropyl-2-methylpyrazolidine features a pyrazolidine core, a saturated five-membered ring with two adjacent nitrogen atoms. Substituents include:

-

An amino group (-NH) at the 4-position.

-

An isopropyl group (-CH(CH)) at the 1-position.

-

A methyl group (-CH) at the 2-position.

This configuration introduces steric and electronic effects that influence reactivity and interaction with biological targets.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| Solubility | Limited aqueous solubility |

| Stability | Stable under inert conditions |

The compound’s limited solubility in polar solvents suggests hydrophobicity, which may impact formulation strategies for pharmacological use.

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 4-Amino-1-isopropyl-2-methylpyrazolidine typically involves condensation reactions between hydrazines and β-keto esters. Key steps include:

-

Hydrazine Activation: Hydrazine derivatives react with β-keto esters under reflux in ethanol or methanol.

-

Cyclization: Intramolecular cyclization forms the pyrazolidine ring.

-

Functionalization: Introduction of isopropyl and methyl groups via alkylation or nucleophilic substitution.

Reaction conditions (e.g., temperature, solvent polarity, and catalysts) critically influence yield and purity. For example, methanol as a solvent at 60–80°C optimizes cyclization efficiency.

Challenges and Modifications

-

Byproduct Formation: Competing reactions may yield open-chain hydrazides.

-

Catalyst Selection: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates but require careful pH control.

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) are often necessary to isolate the pure compound.

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): and NMR confirm ring structure and substituent positions. For example, the amino proton resonates near δ 1.5–2.0 ppm.

-

Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) validate functional groups.

Applications and Future Directions

Current Uses

-

Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.

-

Chemical Biology: Used in probe molecules to study enzyme-substrate interactions .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume